molecular formula C6H6OS2 B3330779 3,4-Dimercaptophenol CAS No. 742080-42-8

3,4-Dimercaptophenol

Cat. No.: B3330779
CAS No.: 742080-42-8
M. Wt: 158.2 g/mol
InChI Key: JRLGFONLBNGYDP-UHFFFAOYSA-N
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Description

3,4-Dimercaptophenol: is an organic compound with the molecular formula C6H6OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Disulfides: Formed through oxidation.

    Thiophenols: Formed through reduction.

    Substituted Phenols: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 3,4-Dimercaptophenol primarily involves its ability to form stable complexes with metal ions through its mercapto groups. This chelation process prevents the metal ions from interacting with biological molecules, thereby reducing their toxicity . The compound can also undergo redox reactions, which contribute to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimercaptophenol is unique due to the presence of two mercapto groups, which significantly enhance its chelating and redox properties compared to similar compounds with only one mercapto group or different substituents.

Properties

IUPAC Name

3,4-bis(sulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLGFONLBNGYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665401
Record name 3,4-Bis(sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742080-42-8
Record name 3,4-Bis(sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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